![molecular formula C17H16Cl3NO3 B11709179 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichlor-1-(4-methoxyphenoxy)ethyl)-2-phenylacetamid ist eine organische Verbindung mit der Summenformel C17H16Cl3NO3. Sie zeichnet sich durch das Vorhandensein einer Phenylgruppe, einer Trichlorethylgruppe und einer Methoxyphenoxygruppe aus, die an ein Acetamid-Grundgerüst gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,2,2-Trichlor-1-(4-methoxyphenoxy)ethyl)-2-phenylacetamid beinhaltet typischerweise die Reaktion von 2-Phenylacetamid mit 2,2,2-Trichlor-1-(4-methoxyphenoxy)ethanol unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, wie z. B. eines sauren Katalysators und eines organischen Lösungsmittels wie Dichlormethan. Das Reaktionsgemisch wird bei einer kontrollierten Temperatur gerührt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Effizienz, Ausbeute und Kosteneffektivität optimiert sein. Dazu könnten die Verwendung von Durchflussreaktoren, automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation oder Chromatographie gehören, um ein hochreines Produkt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,2,2-Trichlor-1-(4-methoxyphenoxy)ethyl)-2-phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Trichlorgruppe in weniger chlorierte Derivate umwandeln.
Substitution: Die Trichlorgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators sind typisch.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder anderen Nucleophilen durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Phenylessigsäurederivaten führen, während die Reduktion teilweise dechlorierte Verbindungen erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichlor-1-(4-methoxyphenoxy)ethyl)-2-phenylacetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorstufe für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität, einschließlich antimikrobieller oder antikanzerogener Eigenschaften, untersucht werden.
Medizin: Die Forschung kann ihr Potenzial als Therapeutikum oder ihre Rolle bei der Medikamentenentwicklung untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(2,2,2-Trichlor-1-(4-methoxyphenoxy)ethyl)-2-phenylacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trichlorgruppe kann die Bindung an Enzyme oder Rezeptoren erleichtern, was zur Hemmung oder Aktivierung biologischer Signalwege führt. Die Phenyl- und Methoxyphenoxygruppen können die Affinität der Verbindung für hydrophobe Stellen verbessern, was ihre Gesamtaktivität beeinflusst.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The trichloro group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and methoxyphenoxy groups can enhance the compound’s affinity for hydrophobic sites, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,2,2-Trichlor-1-(4-nitroanilino)ethyl)-2-phenylacetamid
- N-(2,2,2-Trichlor-1-(4-chloroanilino)ethyl)-2-phenylacetamid
- N-(2,2,2-Trichlor-1-(2,4-dichlor-phenylamino)-ethyl)-2-phenylacetamid
Einzigartigkeit
N-(2,2,2-Trichlor-1-(4-methoxyphenoxy)ethyl)-2-phenylacetamid ist aufgrund des Vorhandenseins der Methoxyphenoxygruppe einzigartig, die im Vergleich zu ihren Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese strukturelle Variation kann ihre Reaktivität, Löslichkeit und Wechselwirkung mit biologischen Zielstrukturen beeinflussen, was sie zu einer wertvollen Verbindung für diverse Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C17H16Cl3NO3 |
|---|---|
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-13-7-9-14(10-8-13)24-16(17(18,19)20)21-15(22)11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
AMCBCHMJFSDKIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
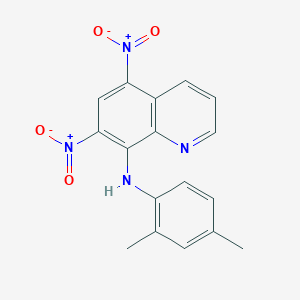
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
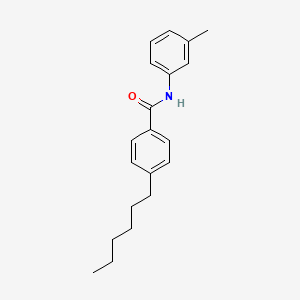
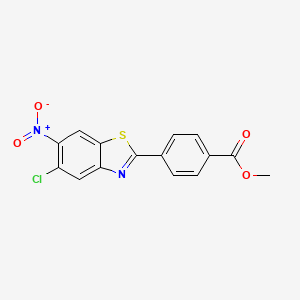
![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)
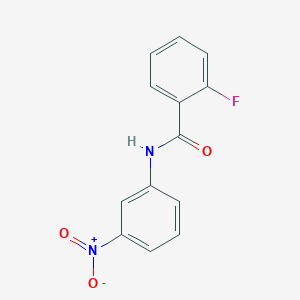
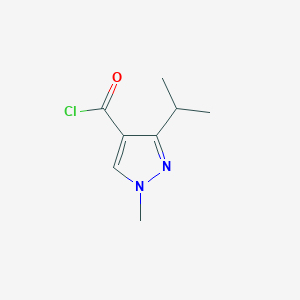

![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
